
1,3-bis(2-methylphenoxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-bis(2-methylphenoxy)propan-2-ol is an organic compound with the molecular formula C17H20O3 and a molecular weight of 272.34 g/mol This compound is characterized by the presence of two o-tolyloxy groups attached to a 2-propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-bis(2-methylphenoxy)propan-2-ol typically involves the reaction of 2-propanol with o-cresol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. The process can be summarized as follows:
Reactants: 2-Propanol and o-cresol
Catalyst: Acidic or basic catalyst
Solvent: Commonly used solvents include toluene or dichloromethane
Temperature: Elevated temperatures (typically around 100-150°C)
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is also common to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-bis(2-methylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The o-tolyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
1,3-bis(2-methylphenoxy)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-bis(2-methylphenoxy)propan-2-ol involves its interaction with molecular targets through its functional groups. The o-tolyloxy groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
- 2-Propanol, 1,3-bis(2-methylphenoxy)-
- 1,3-Bis(allyloxy)-2-propanol
- 1,3-Bis(4-allyl-2-methoxyphenoxy)-2-propanol
Comparison: 1,3-bis(2-methylphenoxy)propan-2-ol is unique due to the presence of o-tolyloxy groups, which impart specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
17181-49-6 |
|---|---|
Fórmula molecular |
C17H20O3 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
1,3-bis(2-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C17H20O3/c1-13-7-3-5-9-16(13)19-11-15(18)12-20-17-10-6-4-8-14(17)2/h3-10,15,18H,11-12H2,1-2H3 |
Clave InChI |
GZSFOYFMSYYKJH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(COC2=CC=CC=C2C)O |
SMILES canónico |
CC1=CC=CC=C1OCC(COC2=CC=CC=C2C)O |
| 17181-49-6 | |
Sinónimos |
o-Tolyl-alpha-myanesin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


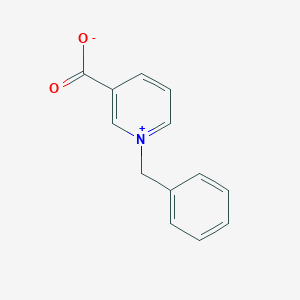
![sodium;4-[(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate](/img/structure/B91190.png)
![Octahydro-6,2,5-ethan[1]yl[2]ylidene-2H-cyclobuta[cd][2]benzothiophen-7-one 1,1-dioxide](/img/structure/B91192.png)

![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)
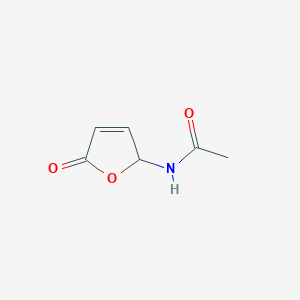
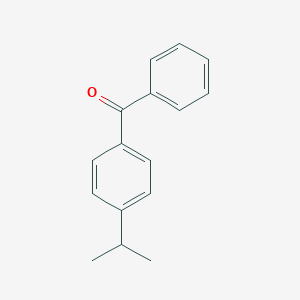
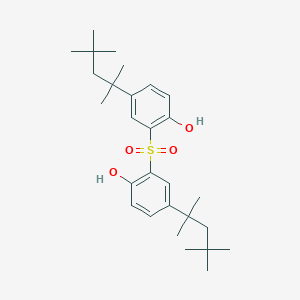
![6,6-dimethylbenzo[c]chromene-1,3-diol](/img/structure/B91204.png)
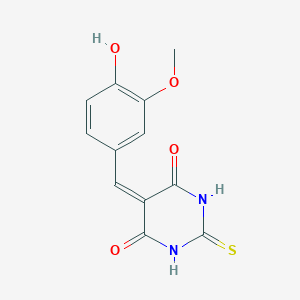
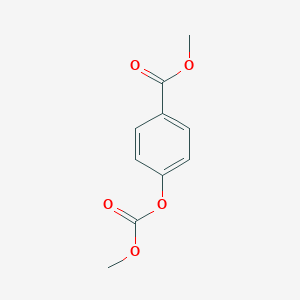

![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate](/img/structure/B91212.png)
![(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol](/img/structure/B91215.png)
